molecular formula C12H18N2O2 B13423159 (R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide

(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide

Cat. No.: B13423159
M. Wt: 222.28 g/mol
InChI Key: SUHGGMHRTWGGQL-LLVKDONJSA-N
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Description

®-N-Benzyl-3-methoxy-2-(methylamino)propanamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer indicates the specific spatial configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide typically involves several steps, starting from readily available starting materials. One common method involves the alkylation of an amine with a benzyl halide, followed by the introduction of a methoxy group through methylation. The final step usually involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reactions. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyl-3-methoxy-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group or the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or benzyl chloride (C6H5CH2Cl) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-N-Benzyl-3-methoxy-2-(methylamino)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amide functionality.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anticonvulsant properties.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-methoxy-2-(methylamino)propanamide: The non-chiral version of the compound.

    N-Benzyl-3-methoxy-2-(ethylamino)propanamide: Similar structure but with an ethyl group instead of a methyl group.

    N-Benzyl-3-methoxy-2-(dimethylamino)propanamide: Contains a dimethylamino group instead of a methylamino group.

Uniqueness

®-N-Benzyl-3-methoxy-2-(methylamino)propanamide is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The specific spatial arrangement of the ®-enantiomer can lead to higher selectivity and potency in its interactions with biological targets.

Biological Activity

(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide is a chiral compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound is characterized by its unique stereochemistry, which is essential for its biological interactions. The synthesis typically involves:

  • Starting Materials : Benzylamine, propionic acid, and methoxypropionic acid.
  • Key Steps :
    • Amidation of benzylamine with propionic acid.
    • Methoxylation of the resulting amide.
    • Chiral resolution to isolate the (R)-enantiomer.

The specific stereochemistry enhances its ability to interact with biological targets, influencing its pharmacological effects.

The mechanism of action of this compound involves interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, modulating enzymatic activity and potentially altering cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : Interaction with receptor sites can lead to downstream effects on cell signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, it has been investigated for its ability to inhibit growth in colon carcinoma cells.
  • Neuropharmacological Effects : The compound has been explored for its interactions with opioid receptors, indicating potential analgesic properties.
  • Biochemical Probing : It serves as a biochemical probe for studying enzyme-substrate interactions, which can aid in understanding metabolic processes.

Comparative Studies

A comparative analysis with similar compounds reveals that the unique stereochemistry of this compound contributes to its distinct biological activity.

Compound NameStructureBiological ActivityNotable Differences
(S)-N-Benzyl-3-methoxy-2-(methylamino)propanamideChiral variantDifferent receptor affinityOpposite stereochemistry
N-benzyl-3-methoxypropionamideNon-chiralLower biological activityLacks chiral center
2-propanoylamino-3-methoxypropionamideLacks benzyl groupReduced interaction with targetsAbsence of benzyl moiety

Case Studies

  • Antitumor Efficacy Study : A study conducted on colon carcinoma HCT-15 cells demonstrated that this compound exhibited significant growth inhibition compared to standard chemotherapy agents like doxorubicin. The IC50 values indicated potent cytotoxicity.
  • Opioid Receptor Activation Study : Research involving the activation of μ and κ-opioid receptors showed that this compound can modulate receptor activity, suggesting its potential as a novel analgesic agent.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2R)-N-benzyl-3-methoxy-2-(methylamino)propanamide

InChI

InChI=1S/C12H18N2O2/c1-13-11(9-16-2)12(15)14-8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

SUHGGMHRTWGGQL-LLVKDONJSA-N

Isomeric SMILES

CN[C@H](COC)C(=O)NCC1=CC=CC=C1

Canonical SMILES

CNC(COC)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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